methanone CAS No. 1114659-42-5](/img/structure/B2525544.png)
[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” has a molecular formula of C24H21NO3S . It is a complex organic compound that contains several functional groups, including a benzothiazinone group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted, such as its molecular weight (403.493 Da) and monoisotopic mass (403.124207 Da) . More specific properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Applications De Recherche Scientifique
Overview of Related Research
Enzymatic Degradation of Organic Pollutants
- Research on the enzymatic treatment of various organic pollutants, including those with complex chemical structures, has shown promising results. Enzymes like laccases and peroxidases, in the presence of redox mediators, can efficiently degrade recalcitrant compounds found in industrial wastewater, potentially including compounds structurally related to the specified molecule (Husain & Husain, 2007).
Pharmacological Activities of Chemically Modified Natural Compounds
- Studies on paeonol and its derivatives, which share a structural motif of aromatic rings and methoxy groups similar to the target compound, have demonstrated a wide range of pharmacological effects. These include antibacterial, anti-inflammatory, and antioxidant activities, highlighting the potential for chemically complex molecules to possess diverse bioactivities (Wang et al., 2020).
Advanced Oxidation Processes for Drug Degradation
- The degradation of pharmaceutical compounds, such as acetaminophen, using advanced oxidation processes (AOPs) has been extensively studied. This research demonstrates the effectiveness of AOPs in breaking down complex organic molecules, which may include compounds with similar structural characteristics to the target molecule, into less harmful by-products (Qutob et al., 2022).
These findings, while not directly related to "4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," illustrate the broader scientific interest in understanding the environmental fate, biological activity, and degradation mechanisms of complex organic molecules. The studies underscore the importance of exploring the multifaceted applications of such compounds in environmental and pharmaceutical contexts.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-8-11-19(14-17(16)2)25-15-23(24(26)18-9-12-20(29-3)13-10-18)30(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXSAQTFQAVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)

![3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2525468.png)

![1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2525470.png)

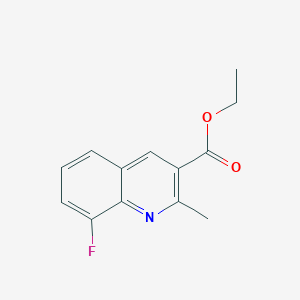

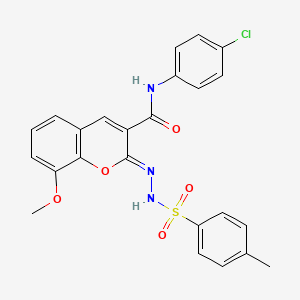

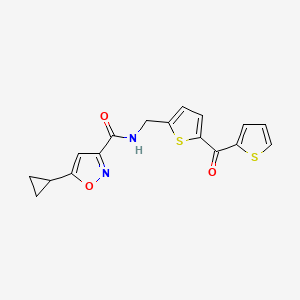
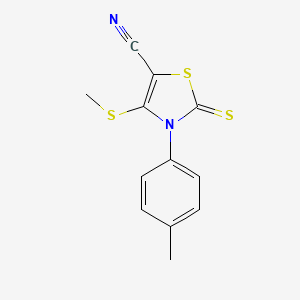
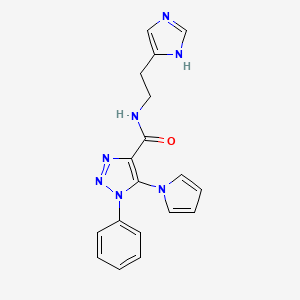
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)